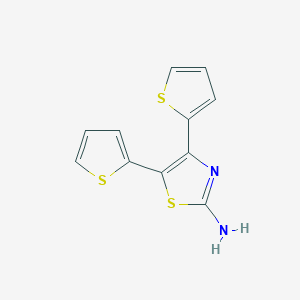

Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are typically synthesized via coupling reactions between donor and acceptor units . A one-pot synthesis of a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization has been reported .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of thiophene-based compounds can vary widely depending on the specific substituents attached to the thiophene ring .Chemical Reactions Analysis

Thiophene-based compounds are involved in a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary widely depending on their specific structure. For instance, some thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications

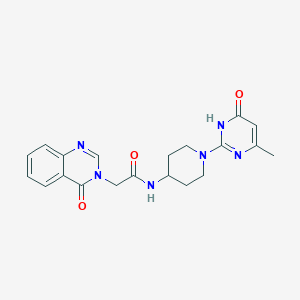

Electrochemical Applications

- Electrochromic Properties : Research has demonstrated the synthesis of novel copolymers containing carbazole, alongside compounds related to Bis(thiophen-2-yl)-1,3-thiazol-2-amine, showcasing their potential in electrochromic applications. These copolymers exhibit significant electrochromic properties, such as switching ability and morphological characteristics, useful in developing advanced electrochromic devices (Aydın & Kaya, 2013).

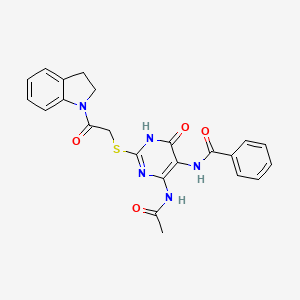

Pharmaceutical Research

- Anti-Tumor Agents : A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, similar in structural motifs to this compound, have been synthesized and evaluated for their anti-tumor activities. These compounds showed promising activities against hepatocellular carcinoma, suggesting their potential as therapeutic agents (Gomha, Edrees, & Altalbawy, 2016).

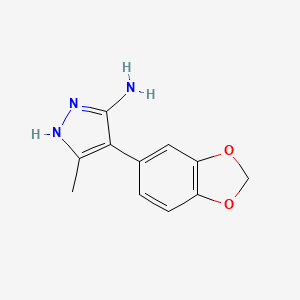

Material Science

- Conducting Polymers : Research into thiazole-based polythiophenes, which share structural features with this compound, reveals their optoelectronic properties. Such materials are synthesized through electrochemical polymerization, showing potential in applications like polymer light-emitting diodes (PLEDs) due to their optical band gaps and electrochemical characteristics (Camurlu & Guven, 2015).

Polymer Science

- Polymerization Catalysts : Bis(thiophosphinic amido)yttrium complexes, which are related in their use of thiophene structures, have been developed as initiators for the ring-opening polymerization of lactide. These complexes demonstrate good control over polymerization processes, highlighting their utility in producing biodegradable polymers with specific molecular weights and polydispersity indices (Hodgson, Platel, White, & Williams, 2008).

Optoelectronics

- Light Emitting Materials : Investigations into fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles showcase the synthesis of high molecular weight polymers. These materials, which incorporate bis(thiophen-2-yl)-related structures, exhibit promising optical and redox properties, indicating their potential in polymer light-emitting diode (LED) applications due to their strong fluorescence and reversible oxidation/reduction processes (Palai, Kumar, Mishra, & Patri, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Thiophene-based compounds have received significant interest due to their tunable optoelectronic properties with a narrow band gap in organic electronic applications, such as photovoltaics, light-emitting diodes, electrochromic devices, field-effect transistors, etc . The development of new thiophene-based compounds with improved properties is an active area of research .

Properties

IUPAC Name |

4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSOKEYTZZBDFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327926 | |

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

721415-79-8 | |

| Record name | 4,5-dithiophen-2-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(3-(but-2-en-1-yl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2737028.png)

![3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole](/img/structure/B2737029.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)

![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737045.png)